SSTR2 Binding Affinity: Oxodotreotide Acetate (DOTATATE) vs. Octreotide and DOTA-TOC
Oxodotreotide acetate (as ¹⁷⁷Lu-DOTATATE) exhibits enhanced binding to somatostatin receptors compared to octreotide and Tyr³-octreotide, attributed to the structural modification of the peptide analog (Tyr³-octreotate) . In a head-to-head comparison, ¹¹¹In-DOTA-NOC showed 3- to 4-fold higher SSTR2 binding affinity than ¹¹¹In/⁹⁰Y-DOTA-TOC, while DOTATATE demonstrates comparable high affinity to SSTR2 with the additional advantage of improved internalization and tumor retention relative to DOTA-TOC [1]. Octreotide, lacking the DOTA chelator, cannot be directly radiolabeled with therapeutic radionuclides for PRRT, representing a fundamental functional difference.
| Evidence Dimension | SSTR2 binding affinity (fold difference) |
|---|---|
| Target Compound Data | Enhanced binding vs. octreotide and Tyr³-octreotide |
| Comparator Or Baseline | Octreotide (SSTR2 IC₅₀ 0.4–2.1 nM); DOTA-TOC (baseline) |
| Quantified Difference | DOTATATE shows improved affinity over octreotide; DOTA-NOC shows 3-4× higher SSTR2 affinity than DOTA-TOC [1] |
| Conditions | In vitro receptor binding assays using transfected human SSTR2 cell lines |
Why This Matters
Higher SSTR2 binding affinity translates to improved tumor targeting and retention, directly impacting imaging contrast and therapeutic dose delivery in preclinical and clinical PRRT applications.
- [1] Wild D, et al. DOTA-NOC, a high-affinity ligand of somatostatin receptor subtypes 2, 3 and 5 for labelling with various radiometals. Eur J Nucl Med Mol Imaging. 2003;30(10):1338-1347. PMID: 12937948. View Source
